1-Chloro-3-cyclopropoxy-5-fluorobenzene

Description

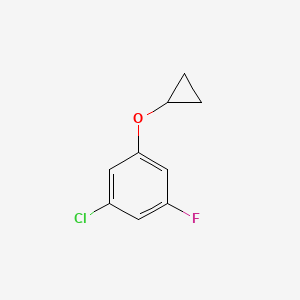

1-Chloro-3-cyclopropoxy-5-fluorobenzene is a halogenated aromatic compound featuring a chloro substituent at position 1, a cyclopropoxy group at position 3, and a fluoro substituent at position 4. The cyclopropoxy moiety introduces significant steric and electronic effects due to the strained three-membered ring, which distinguishes it from linear alkoxy derivatives.

Properties

Molecular Formula |

C9H8ClFO |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

1-chloro-3-cyclopropyloxy-5-fluorobenzene |

InChI |

InChI=1S/C9H8ClFO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |

InChI Key |

TXDARGCBGQEDGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-3-cyclopropoxy-5-fluorobenzene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclopropylation of phenols and azaheterocycles using potassium cyclopropyl trifluoroborate in the presence of a copper catalyst . The reaction conditions often include the use of copper(II) acetate and 1,10-phenanthroline as catalysts, with oxygen as the terminal oxidant. This method is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives.

Chemical Reactions Analysis

1-Chloro-3-cyclopropoxy-5-fluorobenzene undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and Suzuki-Miyaura coupling reactions .

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the benzene ring with a nucleophile.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Scientific Research Applications

1-Chloro-3-cyclopropoxy-5-fluorobenzene has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

Medicine: Due to its potential biological activity, this compound may be explored for its therapeutic properties.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclopropoxy-5-fluorobenzene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where it forms a sigma-bond with an electrophile, generating a positively charged intermediate. This intermediate can then react with nucleophiles or undergo further transformations to exert its effects . The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The compound’s unique substitution pattern differentiates it from analogs with alternative halogens, alkoxy groups, or functional moieties. Key comparisons include:

Key Observations :

- Steric Effects : The cyclopropoxy group in the target compound imposes greater steric hindrance compared to linear alkoxy chains (e.g., 1-(3-chloropropoxy)-4-fluorobenzene) .

- Electronic Effects : The electron-donating cyclopropoxy group contrasts with electron-withdrawing substituents like trifluoromethyl (CF₃) in 3-fluoro-5-trifluoromethylbenzyl chloride, altering aromatic reactivity .

- Molecular Weight : The brominated analog (1-bromo-3-chloro-5-fluorobenzene) has a higher molecular weight (209.45 vs. ~186.6 estimated for the target compound) due to bromine’s atomic mass .

Reactivity and Functional Group Influence

- Cyclopropoxy vs. Linear Alkoxy : The strained cyclopropane ring in the target compound may enhance susceptibility to ring-opening reactions under acidic or nucleophilic conditions, unlike linear alkoxy derivatives (e.g., 4-n-butoxy-3-chlorobenzotrifluoride in ) .

- Sulfur-Containing Analogs : Compounds like 1,3-difluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene () exhibit distinct reactivity due to sulfur’s nucleophilicity, unlike the ether-based cyclopropoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.